An In-Depth Technical Guide to the Synthesis and Characterization of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
Foreword: The Pyranopyrimidine Scaffold - A Privileged Motif in Modern Drug Discovery
The fusion of pyran and pyrimidine rings creates the pyranopyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1] This structural motif is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2] Pyranopyrimidine derivatives have demonstrated considerable potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3] The inherent drug-like properties of this scaffold, coupled with the potential for diverse functionalization, make it a fertile ground for the development of novel therapeutics. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of a specific analog, 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, offering valuable insights for researchers and professionals in drug development.
PART 1: Strategic Synthesis of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
The synthesis of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine can be strategically approached through a multi-step sequence, commencing with the construction of a suitable pyran intermediate followed by the annulation of the pyrimidine ring. The following protocol is a proposed pathway based on established chemical principles and synthetic strategies for related heterocyclic systems.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine.
Experimental Protocol
Step 1: Synthesis of 4-Oxotetrahydro-2H-pyran-3-carbonitrile
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous diethyl ether at 0 °C, add a solution of Tetrahydro-4H-pyran-4-one and ethyl formate in anhydrous diethyl ether dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Quench the reaction by the slow addition of ice-cold water.
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Separate the aqueous layer and wash with diethyl ether.
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Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate aldehyde.
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To a solution of the crude aldehyde in ethanol, add hydroxylamine hydrochloride and sodium acetate.
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Reflux the mixture for 2 hours.
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Cool the reaction mixture and pour it into ice-cold water.
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Filter the resulting solid, wash with water, and dry to obtain 4-Oxotetrahydro-2H-pyran-3-carbonitrile.
Step 2: Synthesis of 2-Amino-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4(3H)-one
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To a solution of sodium ethoxide in absolute ethanol, add 4-Oxotetrahydro-2H-pyran-3-carbonitrile and guanidine hydrochloride.
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Reflux the reaction mixture for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture and neutralize with acetic acid.
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The precipitated solid is filtered, washed with cold ethanol, and dried to afford 2-Amino-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4(3H)-one.
Step 3: Synthesis of 2-Amino-4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
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A mixture of 2-Amino-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4(3H)-one and phosphorus oxychloride is heated at reflux for 4 hours.
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After cooling, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
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The resulting precipitate is filtered, washed with a cold sodium bicarbonate solution, and then with water.
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Dry the solid under vacuum to yield 2-Amino-4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine.
Step 4: Synthesis of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
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To a solution of 2-Amino-4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine in methanol, add 10% Palladium on activated carbon (Pd/C) catalyst.
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The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.
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Filter the catalyst through a bed of Celite and wash with methanol.
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The filtrate is concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to give the final compound, 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine.
PART 2: Comprehensive Characterization
Thorough characterization is imperative to confirm the identity and purity of the synthesized 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine. The following section details the expected outcomes from various analytical techniques.
Predicted Analytical Data
| Parameter | Predicted Value |
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available; expected to be >200 °C |
Spectroscopic Analysis
1H NMR Spectroscopy (400 MHz, DMSO-d6):
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | H-4 (pyrimidine ring) |
| ~6.50 | br s | 2H | -NH₂ (amino group) |
| ~4.50 | s | 2H | -CH₂-O- (pyran ring, C5) |
| ~3.80 | t | 2H | -CH₂- (pyran ring, C7) |
| ~2.80 | t | 2H | -CH₂- (pyran ring, C8) |
13C NMR Spectroscopy (100 MHz, DMSO-d6):
The carbon NMR will provide insights into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C-2 (C-NH₂) |
| ~158.0 | C-4 |
| ~155.0 | C-8a |
| ~110.0 | C-4a |
| ~65.0 | C-5 |
| ~25.0 | C-7 |
| ~20.0 | C-8 |
Infrared (IR) Spectroscopy:
The IR spectrum will confirm the presence of key functional groups. Characteristic vibration frequencies for pyrimidine derivatives are well-documented.[4][5]
| Wavenumber (cm-1) | Functional Group |
| 3300-3400 | N-H stretching (primary amine) |
| 2920-2980 | C-H stretching (aliphatic) |
| 1640-1660 | C=N stretching (pyrimidine ring) |
| 1570-1590 | C=C stretching (pyrimidine ring) |
| 1050-1150 | C-O-C stretching (pyran ring) |
Mass Spectrometry (MS):
Mass spectrometry will be used to determine the molecular weight of the compound.
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Expected [M+H]+: m/z 152.08
Workflow for Spectroscopic Characterization
Caption: A typical workflow for the characterization of the synthesized compound.
Conclusion
This technical guide outlines a plausible and robust synthetic strategy for 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine, a molecule with significant potential in medicinal chemistry. The detailed characterization plan provides a clear roadmap for confirming the successful synthesis and purity of the target compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery applications.
References
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Elattar, K. M., El-Khateeb, A. Y., & Hamed, S. E. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry, 13(5), 522-567. [Link]
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RSC Publishing. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry. [Link]
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Reva, I. D., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link]
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Wang, P. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. 5th International Conference on Education, Management, Information and Medicine (EMIM 2015). [Link]
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Haggam, R. A., et al. (2019). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 56(3), 841-851. [Link]
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Anonymous. (n.d.). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI. [Link]
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Anonymous. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
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